"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" properties
"1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid" properties
An In-Depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Introduction
1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates a tetrahydropyridine core, which is a common motif in a wide range of biologically active molecules, and features two key functional groups: a carboxylic acid and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination makes it a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).
The tetrahydropyridine scaffold is of significant interest for its presence in compounds targeting neurological disorders.[3] The related saturated compound, piperidine-3-carboxylic acid (nipecotic acid), is a known inhibitor of γ-aminobutyric acid (GABA) uptake, highlighting the potential of this structural class in neuroscience research.[4] The Boc protecting group provides stability and allows for selective chemical transformations, making it an essential tool for multi-step organic synthesis.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are summarized below. While some specific physical data points are not widely published, typical characteristics can be inferred from its structure and related compounds.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 86447-11-2 | [6][7][8] |
| Molecular Formula | C₁₁H₁₇NO₄ | [9] |
| Molecular Weight | 227.26 g/mol | [9] |
| IUPAC Name | 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-3-carboxylic acid | [2] |
| Physical Form | Solid | [10] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | N/A |
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | > 10 ppm (broad singlet) |
| Alkene (-CH=C-) | 5.5 - 6.5 ppm (multiplet) | |
| Ring CH₂ and CH | 2.0 - 4.0 ppm (multiple signals) | |
| Boc group (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) | |
| ¹³C NMR | Carboxylic Acid Carbonyl | 170 - 185 ppm |
| Boc Carbonyl | 150 - 160 ppm | |
| Alkene Carbons (-C=C-) | 120 - 140 ppm | |
| Boc Quaternary Carbon | ~80 ppm | |
| Ring Carbons (sp³) | 20 - 50 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | |
| C=O Stretch (Boc Carbamate) | 1680 - 1700 cm⁻¹ |
| | C=C Stretch (Alkene) | 1640 - 1680 cm⁻¹ (medium) |
Synthesis and Experimental Protocols
Detailed synthetic procedures for 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are not extensively published. However, a plausible synthetic route can be constructed based on standard organic chemistry transformations. Below is a representative protocol for its synthesis and a subsequent, common reaction.
Plausible Synthesis of the Title Compound
This hypothetical two-step synthesis involves the N-Boc protection of a commercially available tetrahydropyridine precursor, followed by carboxylation.
Experimental Protocol: N-Boc Protection (Adapted from similar reactions[11][12])
-
Dissolution: Dissolve the starting material, a 1,2,5,6-tetrahydropyridine-3-carboxylic acid ester (1.0 eq), in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 0.1 N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected ester can be purified by flash column chromatography.
Experimental Protocol: Saponification (Ester Hydrolysis) (Adapted from similar reactions[4])
-
Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH), to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 using a cold, dilute acid solution (e.g., 1N HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid product.
Representative Downstream Reaction: Amide Bond Formation
The carboxylic acid moiety is an excellent handle for forming amide bonds, a critical linkage in many pharmaceutical agents.
Experimental Protocol: Amide Coupling using HATU (Adapted from standard coupling procedures[13])
-
Activation: In a dry flask under an inert atmosphere, dissolve 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step forms the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can then be purified via column chromatography to yield the desired amide.
Biological Significance and Applications in Drug Development
This compound is primarily used as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from several key features.
-
Versatile Scaffold: The tetrahydropyridine ring is a privileged structure in medicinal chemistry, found in numerous compounds targeting the central nervous system.[14] Derivatives have been investigated as muscarinic agonists for potential use in treating neurological conditions like Alzheimer's disease and schizophrenia.[3][15]
-
Orthogonal Functionality: The molecule possesses two distinct reactive sites: the carboxylic acid and the Boc-protected amine. The Boc group is stable under the basic or neutral conditions used for amide coupling at the carboxylic acid site.[13] It can later be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary amine, which can then undergo further reactions like alkylation or another amide coupling.[16][17] This "orthogonal" reactivity is fundamental to building complex molecules in a controlled, stepwise manner.
-
Bioisostere and Conformational Constraint: The tetrahydropyridine ring can act as a bioisostere for other chemical groups and introduces a degree of conformational rigidity, which can be crucial for selective binding to biological targets like enzymes or receptors.[18]
References
- 1. echemi.com [echemi.com]
- 2. Search results [chem-space.com]
- 3. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. king-pharm.com [king-pharm.com]
- 7. 86447-11-2 | 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Amides | Ambeed.com [ambeed.com]
- 8. 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 9. 1-((Tert-butoxy)carbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid | C11H17NO4 | CID 138991303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
